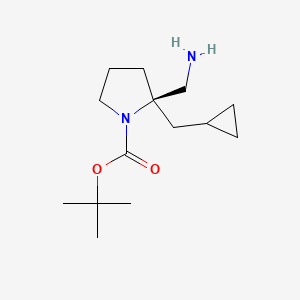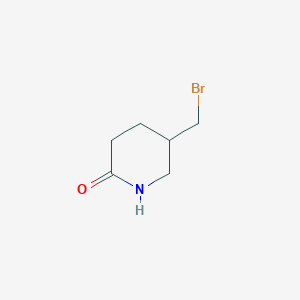
2-(4-Aminopiperidin-1-yl)pyridin-4-amine
Descripción general
Descripción
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis
The molecular formula of “2-(4-Aminopiperidin-1-yl)pyridin-4-amine” is C10H16N4. The InChI code is 1S/C11H15N3O2.2ClH/c12-9-2-5-14 (6-3-9)10-7-8 (11 (15)16)1-4-13-10 .Chemical Reactions Analysis
Aminopyridine ligands depend on both the presence of heteroatoms in the pyridine ring for coordination with metals . They exhibit broad biological activity and are of special interest because of their different bonding patterns with metals .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 294.18 .Aplicaciones Científicas De Investigación
Amination of Pyridines and Quinolines
- Yin et al. (2007) developed a method for converting pyridine N-oxides to 2-aminopyridines, demonstrating high yields and good functional group compatibility. This research showcases an efficient way for amination of pyridines, which could include compounds like 2-(4-Aminopiperidin-1-yl)pyridin-4-amine (Yin et al., 2007).
Synthesis and Application of Aminopyridinato Complexes
- Deeken et al. (2006) synthesized aminopyridines and explored their use in catalyst systems for polymerization and Suzuki cross-coupling, highlighting the diverse industrial applications of such compounds (Deeken et al., 2006).
Structural Characterization of Pyridine Derivatives
- Böck et al. (2020) characterized polymorphs of pyridine derivatives and their hydrogen bonding patterns, providing insights into the structural aspects of aminopyridines, which may include 2-(4-Aminopiperidin-1-yl)pyridin-4-amine (Böck et al., 2020).
Optical Properties of Aminopyridine Derivatives
- Palion-Gazda et al. (2019) studied the thermal, redox, and emission properties of aminopyridine derivatives, emphasizing the potential of these compounds in optical and electronic applications (Palion-Gazda et al., 2019).
Synthesis of Substituted Aminopiperidines
- Murphy et al. (2016) described a method to synthesize substituted 4-aminopiperidines, demonstrating the pharmaceutical relevance of such compounds (Murphy et al., 2016).
Synthesis of Aminothiazoles and Pyridines
- Ankati and Biehl (2010) synthesized various 2-amino derivatives of pyridines, showcasing the adaptability of these compounds in chemical synthesis (Ankati & Biehl, 2010).
Coordination Chemistry of Aminopyridines
- Sadimenko (2011) discussed the organometallic compounds of aminopyridines, highlighting their role in coordination chemistry, which could be relevant for compounds like 2-(4-Aminopiperidin-1-yl)pyridin-4-amine (Sadimenko, 2011).
Oxyfunctionalization of Pyridines
- Stankevičiūtė et al. (2016) demonstrated the oxyfunctionalization of pyridine derivatives using Burkholderia sp., indicating biotechnological applications of such compounds (Stankevičiūtė et al., 2016).
Mild Preparation of 2-Aminopyridines
- Londregan et al. (2010) presented a mild amination process for synthesizing 2-aminopyridines, an approach that may be relevant for synthesizing compounds like 2-(4-Aminopiperidin-1-yl)pyridin-4-amine (Londregan et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-aminopiperidin-1-yl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-8-2-5-14(6-3-8)10-7-9(12)1-4-13-10/h1,4,7-8H,2-3,5-6,11H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXYAPIBTCKODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)pyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)

![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)








![3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1446168.png)

